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Compound of Interest

Compound Name: 1-Methyl-4-pentylipiperazine
CAS No.: 115281-17-9
Cat. No.: B039483
Get Quote
. J

Part 1: Executive Summary & Commercial Status

Is 1-Methyl-4-pentylpiperazine commercially available? No, not as a commaodity chemical.

While 1-Methyl-4-pentylpiperazine (CAS 115281-17-9) is a known chemical entity, it is not a
"stock" catalog item for major distributors like Sigma-Aldrich, Fisher Scientific, or TCI. It is
classified as a Specialty Building Block.

¢ Availability: Make-to-Order (Custom Synthesis).
+ Lead Time: Typically 4-8 weeks from boutique synthesis houses.
e Cost: High (

1,000/gram) due to custom labor.

e Recommendation: For research quantities (>5g), in-house synthesis is the most time-
efficient and cost-effective strategy. The molecule can be synthesized in a single step from
inexpensive precursors with high yield.[1]
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Part 2: Chemical Profile[1][2]

Property Specification

IUPAC Name 1-Methyl-4-pentylpiperazine

Common Name N-Methyl-N'-pentylpiperazine

CAS Number 115281-17-9

Molecular Formula C1oH22N2

Molecular Weight 170.30 g/mol

Physical State Colorless to pale yellow oil

Boiling Point (Est.) 210-215°C (atm); ~90-95°C (1 mmHg)

Solubility Misci.ble in DCM, Methanol, Ethyl Acetate;
Sparingly soluble in water (pH dependent)

pKa (Est.) pKax ~9.0 (N-pentyl), pKaz ~5.5 (N-methyl)

Part 3: Synthetic Pathways

To synthesize this molecule, we must differentiate the two nitrogen atoms on the piperazine
ring. Since one is already methylated in the commercially available precursor 1-
Methylpiperazine, the strategy focuses on alkylating the remaining secondary amine.

Pathway Overview

We evaluate three routes based on Atom Economy, Purity Profile, and Scalability.
¢ Route A: Reductive Amination (Recommended)

o Mechanism:[1][2][3] Condensation of 1-Methylpiperazine with Valeraldehyde (Pentanal)
followed by reduction.

o Pros: No over-alkylation (quaternization), mild conditions, high functional group tolerance.

o Cons: Requires reducing agent (NaBH(OAC)s).
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» Route B: Direct Alkylation (SN2)
o Mechanism:[1][2][3] Nucleophilic attack of 1-Methylpiperazine on 1-Bromopentane.
o Pros: Cheapest reagents.

o Cons: Risk of forming quaternary ammonium salts (bis-alkylation); requires careful
stoichiometry.

» Route C: Eschweiler-Clarke Methylation
o Mechanism:[1][2][3] Methylation of 1-Pentylpiperazine using Formaldehyde/Formic Acid.
o Pros: Very robust.

o Cons: 1-Pentylpiperazine is not a common stock item, making this a 2-step route
(Piperazine — Pentyl — Methyl).

Visualizing the Synthetic Strategy
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Figure 1: Comparison of Reductive Amination (Route A) vs. Direct Alkylation (Route B). Route A
is preferred to avoid quaternary salt impurities.

Part 4: Detailed Experimental Protocols
Protocol A: Reductive Amination (The "Gold Standard")

Best for: High purity requirements (>98%) and medicinal chemistry applications.

Reagents:

1-Methylpiperazine (1.0 equiv)

Valeraldehyde (Pentanal) (1.1 equiv)

Sodium Triacetoxyborohydride (STAB, NaBH(OAC)s) (1.4 equiv)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

Imine Formation: In a round-bottom flask, dissolve 1-Methylpiperazine (10 mmol, 1.00 g) in
anhydrous DCM (30 mL).

o Addition: Add Valeraldehyde (11 mmol, 0.95 g) and catalytic Acetic Acid. Stir at Room
Temperature (RT) for 30 minutes under Nitrogen. Note: This allows the iminium ion to form.

e Reduction: Cool the mixture to 0°C. Add NaBH(OACc)s3 (14 mmol, 2.97 g) portion-wise over 10
minutes.

» Reaction: Remove ice bath and stir at RT for 4-12 hours. Monitor by TLC (System: 10%
MeOH in DCM + 1% NH4OH).

e Quench: Quench with Saturated NaHCOs solution (20 mL). Stir vigorously for 15 minutes
until gas evolution ceases.

o Extraction: Separate the organic layer.[2] Extract the aqueous layer 2x with DCM.
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e Workup: Combine organics, dry over Na=SOa4, filter, and concentrate in vacuo.

 Purification: The crude oil is often >90% pure. For >98% purity, perform vacuum distillation
(approx. 90-95°C at 1 mmHg) or flash chromatography (DCM/MeOH/NHs).

Protocol B: Direct Alkylation (The "Economical Route")

Best for: Large scale (>100g) where chromatography is avoided and distillation is the only
purification method.

Reagents:

1-Methylpiperazine (1.0 equiv)

1-Bromopentane (1.0 equiv) — Do not use excess!

Potassium Carbonate (K2COs) (1.5 equiv)

Acetonitrile (ACN) or Acetone

Step-by-Step Methodology:

Setup: Suspend K2COs (15 mmol, 2.07 g) in Acetonitrile (40 mL). Add 1-Methylpiperazine
(20 mmol, 1.00 g).

o Addition: Add 1-Bromopentane (10 mmol, 1.51 g) dropwise at RT.
o Reflux: Heat to reflux (80°C) for 6—-12 hours.

e Filtration: Cool to RT and filter off the inorganic salts.

« Concentration: Evaporate the solvent to yield a yellow oil.
 Critical Purification: You must distill this product.

o Impurity Alert: The crude will contain traces of unreacted methylpiperazine (BP 138°C) and
potentially the quaternary ammonium salt (non-volatile).

o Distill under high vacuum. Collect the fraction boiling at ~90-95°C (1 mmHg).
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Part 5: Quality Control & Characterization

To validate the synthesis, you must confirm the structure and absence of the N-H proton (from
starting material).

Expected Signal /

Technique . Interpretation
Observation
0 2.2-2.6 ppm (Broad Ring protons + N-CHz (pentyl

1 NMR (CDCls) 26 pem( P > (pentyh
multiplet, ~10H) + N-CHs

0 2.28 ppm (Singlet, 3H) N-Methyl group (Diagnostic)

0 0.90 ppm (Triplet, 3H) Terminal methyl of pentyl chain

No N-H peak (confirms
Absence of 6 ~1.8-2.0 ppm )
conversion)

MS (ESI+) [M+H]* =171.2 Protonated molecular ion

(DCM:MeOH:NH40OH 90:9:1).
TLC R f~0.3-0.4 Stains with lodine or
Dragendorff.

Part 6: Safety & Handling

Hazard Classification:

o Corrosive: Like most alkyl piperazines, this compound is basic and can cause skin burns and
eye damage.

o Acute Toxicity: Harmful if swallowed or inhaled.
Handling Protocol:
e Fume Hood: Always handle in a well-ventilated hood.

o PPE: Nitrile gloves, safety goggles, and lab coat.
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+ Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate
formation (reaction with atmospheric COz).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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